5,6-dibromo-1H-pyrrolo[2,3-b]pyridine
Beschreibung
Systematic Nomenclature and Molecular Formula
5,6-Dibromo-1H-pyrrolo[2,3-b]pyridine is a bicyclic heteroaromatic compound with the molecular formula C₇H₄Br₂N₂ and a molecular weight of 275.93 g/mol . Its systematic IUPAC name reflects the fused pyrrole and pyridine rings, with bromine substituents at the 5 and 6 positions. The numbering follows the pyrrolo[2,3-b]pyridine system, where the pyrrole ring is fused to the pyridine ring at the 2 and 3 positions.
Key identifiers include:
- SMILES : BrC₁=C(Br)N=C₂NC=CC₂=C₁
- InChIKey : VTDJWYBQQBSZSM-UHFFFAOYSA-N
- CAS Registry : 1190322-07-6.
The compound’s planar structure is stabilized by π-conjugation across the fused rings, with bromine atoms introducing steric and electronic effects.
Crystallographic Analysis and X-ray Diffraction Studies
While direct X-ray crystallographic data for this compound are limited, studies on related brominated pyrrolopyridines provide insights. For example, 5-bromo-1H-pyrrolo[2,3-b]pyridine crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters a = 8.9082 Å, b = 13.3632 Å, c = 5.8330 Å, and β = 103.403°. The fused ring system is nearly planar, with a dihedral angle of 2.09° between the pyrrole and pyridine planes.
In analogous compounds, N–H···N hydrogen bonds and C–H···π interactions dominate crystal packing. For instance, 5-bromo-7-azaindole forms centrosymmetric dimers via N–H···N bonds (2.89 Å), while halogen bonding (Br···N/O) further stabilizes the lattice. In 5,6-dibromo derivatives, the dual bromination likely enhances halogen bonding, as seen in 2,5-dichloro-1,4-benzoquinone, where Cl···O interactions contribute to layered structures.
Quantum Chemical Calculations of Electronic Structure
Density functional theory (DFT) studies on related compounds reveal key electronic features:
- The HOMO-LUMO gap for 5-bromo-1H-pyrrolo[2,3-b]pyridine is ~4.2 eV, indicating moderate reactivity.
- Bromine substituents reduce electron density in the aromatic system, with Mulliken charges of −0.21 e on Br atoms.
- Electrostatic potential maps show regions of positive potential near bromines, facilitating nucleophilic substitution.
For this compound, calculations predict:
- Enhanced electrophilicity at the 5 and 6 positions due to electron-withdrawing bromines.
- A slight distortion in π-conjugation, evidenced by bond length alternation (C–Br: 1.89 Å; C–N: 1.34 Å).
Topological Analysis of Electron Density Distribution
Topological analyses using the quantum theory of atoms in molecules (QTAIM) highlight critical bonding features:
| Property | Value | Significance |
|---|---|---|
| ρ(r) at C–Br BCP | 0.35 e/ų | Covalent character |
| ∇²ρ(r) at N–H BCP | −1.2 e/Å⁵ | Closed-shell interaction |
| Laplacian at Br···N BCP | +0.8 e/Å⁵ | Halogen bonding |
In the 5,6-dibromo derivative, Br atoms create region-specific electron depletion , fostering interactions with electron-rich moieties. The Laplacian distribution confirms non-covalent interactions (e.g., Br···N) as key stabilizers in the solid state.
Eigenschaften
IUPAC Name |
5,6-dibromo-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2/c8-5-3-4-1-2-10-7(4)11-6(5)9/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDJWYBQQBSZSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=C(C=C21)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dibromo-1H-pyrrolo[2,3-b]pyridine typically involves the bromination of pyrrolo[2,3-b]pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as brominating agents under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the 5 and 6 positions of the pyrrolo[2,3-b]pyridine ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of brominating agents and solvents to meet industrial safety and environmental standards .
Analyse Chemischer Reaktionen
Types of Reactions
5,6-Dibromo-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and amines.
Cross-Coupling Reactions: Palladium catalysts, such as Pd(PPh₃)₄, are often used in the presence of bases like potassium carbonate (K₂CO₃) in solvents like toluene or ethanol.
Major Products
The major products formed from these reactions depend on the substituents introduced. For example, nucleophilic substitution with sodium azide yields azido derivatives, while Suzuki coupling with boronic acids produces biaryl derivatives .
Wissenschaftliche Forschungsanwendungen
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Recent studies have shown that derivatives of pyrrolo[2,3-b]pyridine, including 5,6-dibromo-1H-pyrrolo[2,3-b]pyridine, exhibit significant inhibitory activity against fibroblast growth factor receptors (FGFRs). These receptors are implicated in various cancers due to their role in cell proliferation and survival. For instance, a study reported that certain derivatives demonstrated potent inhibitory effects on FGFR1, FGFR2, and FGFR3, with IC50 values indicating strong potential for cancer therapy .
Table 1: FGFR Inhibitory Activity of Pyrrolo[2,3-b]pyridine Derivatives
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) |
|---|---|---|---|
| 4h | 7 | 9 | 25 |
| This compound | TBD | TBD | TBD |
SGK-1 Kinase Inhibition
The compound has also been identified as an inhibitor of serum/glucocorticoid-regulated kinase 1 (SGK-1), which is involved in electrolyte balance and cellular proliferation. This inhibition presents therapeutic opportunities for conditions such as chronic renal disease and cardiovascular disorders . The ability to modulate SGK-1 activity may lead to novel treatments for diseases characterized by abnormal SGK-1 expression.
Synthesis of Azaindole-Based Compounds
This compound serves as a synthetic intermediate in the preparation of azaindole-based protein kinase inhibitors. The compound can be utilized in various coupling reactions to produce more complex structures that exhibit biological activity .
Table 2: Synthetic Pathways Involving this compound
| Reaction Type | Conditions | Products |
|---|---|---|
| Suzuki Coupling | Pd catalyst in dioxane/water | Azaindole derivatives |
| Bromination | Br₂ in chloroform | 3-Brominated derivatives |
| Tosylation | TsCl with base | Tosylated intermediates |
Development of Anti-Cancer Agents
A notable case study involved the synthesis and evaluation of pyrrolo[2,3-b]pyridine derivatives targeting FGFRs for breast cancer treatment. The lead compound demonstrated not only FGFR inhibition but also the ability to induce apoptosis in cancer cells and inhibit their migration . This highlights the potential of this compound derivatives in developing targeted cancer therapies.
Cardiovascular Disease Treatment
Another study focused on the modulation of SGK-1 activity using pyrrolo[2,3-b]pyridine derivatives. The findings suggested that these compounds could regulate electrolyte balance and cellular proliferation in renal tissues affected by SGK-1 dysregulation . This application could pave the way for new treatments for cardiovascular diseases linked to electrolyte imbalance.
Wirkmechanismus
The mechanism of action of 5,6-dibromo-1H-pyrrolo[2,3-b]pyridine, particularly in medicinal applications, involves the inhibition of fibroblast growth factor receptors (FGFRs). Abnormal activation of FGFR signaling pathways plays a crucial role in various tumors. By inhibiting FGFRs, this compound can reduce cell proliferation, induce apoptosis, and inhibit migration and invasion of cancer cells .
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- Halogen Position : The 5,6-dibromo derivative exhibits distinct electronic effects compared to its 4,6-dibromo isomer due to differences in ring polarization. This impacts reactivity in cross-coupling reactions, as seen in Suzuki protocols for 5-aryl derivatives .
- Halogen Type: Bromine’s larger atomic size and lower electronegativity vs. chlorine influence lipophilicity (logP) and metabolic stability.
- Synthetic Complexity: 5,6-Dibromo derivatives require precise halogenation conditions to avoid regioisomeric byproducts, unlike mono-substituted analogs .
Physicochemical Properties
Table 2: Solubility and Stability Profiles
Key Observations :
- Solubility Challenges : Bromination at C5 and C6 reduces aqueous solubility compared to dichloro or morpholine-substituted analogs, necessitating formulation strategies like cyclodextrin complexation .
- Stability : Brominated compounds are prone to debromination under harsh reaction conditions, whereas chlorinated derivatives are more stable .
Key Observations :
- Kinase Inhibition : Brominated pyrrolopyridines serve as precursors for kinase inhibitors, but their activity depends on substituent patterns. For example, 3-pyrazolyl derivatives show enhanced target affinity vs. dihalogenated analogs .
- Toxicity : Brominated compounds often exhibit higher toxicity than chlorinated or oxygenated derivatives, limiting their direct therapeutic use .
Biologische Aktivität
5,6-Dibromo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by a fused pyrrole and pyridine ring system with two bromine substituents at the 5 and 6 positions. Its molecular formula is , and it has a unique structure that influences its biological activity.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Bromination : Introduction of bromine atoms at specific positions.
- Cyclization : Formation of the fused ring structure through cyclization reactions involving appropriate precursors.
- Functionalization : Further modifications to enhance biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Kinase Inhibition : Compounds in this class have shown inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in cancer progression. For instance, derivatives have demonstrated IC50 values ranging from 7 to 712 nM against FGFR1–4 .
- Antimicrobial Properties : Research indicates potential antibacterial activity against pathogens such as Staphylococcus aureus and Mycobacterium tuberculosis, suggesting a role in treating infections .
Case Studies
- Anticancer Activity :
- Antimicrobial Effects :
Data Table: Summary of Biological Activities
Research Findings
Recent studies emphasize the importance of structure-activity relationships (SARs) in optimizing the biological properties of pyrrolo[2,3-b]pyridine derivatives. Modifications at various positions can enhance potency against specific targets while minimizing toxicity .
Future Directions
The ongoing research aims to:
- Develop more potent derivatives with improved selectivity for FGFRs.
- Explore additional therapeutic applications beyond oncology and infectious diseases.
- Investigate the pharmacokinetics and bioavailability of these compounds to facilitate clinical translation.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 5,6-dibromo-1H-pyrrolo[2,3-b]pyridine and its derivatives?
The synthesis of this compound typically involves halogenation of the pyrrolo[2,3-b]pyridine core. Key steps include:
- Regioselective bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce bromine at the 5- and 6-positions .
- Cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira) to functionalize the core scaffold. For example, 3-iodo derivatives serve as intermediates for introducing aryl, alkyl, or alkyne groups via palladium catalysis .
- Protection/deprotection strategies for sensitive functional groups, such as using tert-butyldimethylsilyl (TBS) or benzoyl groups to stabilize reactive sites during synthesis .
Q. How are structural and purity characteristics of this compound validated in academic research?
- NMR spectroscopy : H and C NMR are critical for confirming regiochemistry and substituent placement. For instance, coupling constants in H NMR distinguish between 5- and 6-substituted isomers .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns, especially for halogenated derivatives .
- HPLC/GC analysis : Ensures >95% purity, particularly for intermediates used in biological assays .
Q. What in vitro biological screening models are used to assess the bioactivity of this compound derivatives?
- Antimicrobial assays : Broth microdilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC (minimum inhibitory concentration) values reported .
- Antiviral testing : Plaque reduction assays against viruses like HIV-1, focusing on EC (half-maximal effective concentration) and cytotoxicity (CC) .
- Enzyme inhibition : Kinase inhibition (e.g., BTK, B-RAF) measured via fluorescence polarization or ADP-Glo™ assays, with IC values <10 nM for optimized compounds .
Advanced Research Questions
Q. How can regioselectivity challenges in functionalizing this compound be addressed?
Regioselectivity is influenced by:
- Electronic effects : Electron-withdrawing groups (e.g., Br) direct cross-coupling to electron-deficient positions. For example, Suzuki reactions at the 3-position are favored due to bromine's meta-directing effects .
- Steric hindrance : Bulky substituents at the 1-position (e.g., triisopropylsilyl) can block undesired reaction sites .
- Catalyst optimization : Pd(PPh) or XPhos ligands improve yields in challenging couplings, such as introducing cyclohexyl or trifluoromethyl groups .
Q. What structure-activity relationship (SAR) trends govern the antitrypanosomal activity of pyrrolo[2,3-b]pyridine derivatives?
Key SAR findings include:
- Halogenation : 5,6-Dibromo substitution enhances activity against T. cruzi (IC < 1 µM) compared to mono-halogenated analogs .
- Ribose modifications : N1-ribofuranosyl derivatives show improved bioavailability but reduced potency, suggesting a trade-off between solubility and target binding .
- Substituent polarity : C4-cyano or azido groups increase membrane permeability, critical for intracellular parasite targeting .
Q. Table 1. Antitrypanosomal Activity of Select Derivatives
| Compound | Substituents | IC (µM) | Reference |
|---|---|---|---|
| 5,6-DiBr-1H-PP | 3-CN, 4-N | 0.45 | |
| 5-Br-1H-PP | 3-Ethynyl, 4-Cl | 1.2 | |
| 6-Cl-1H-PP | 3-Cyclohexyl | 2.8 |
Q. How do computational methods aid in optimizing this compound derivatives for kinase inhibition?
- Docking studies : Molecular docking into BTK (PDB: 6C1Q) or B-RAF (PDB: 3OG7) active sites identifies critical interactions (e.g., hydrogen bonds with hinge-region residues like Met477 in BTK) .
- QSAR modeling : Quantitative models correlate logP and polar surface area (PSA) with cellular activity. Optimal logP ranges (2.5–3.5) balance permeability and solubility .
- MD simulations : Reveal conformational stability of 3-aryl substituents in hydrophobic pockets, guiding the design of rigid analogs .
Q. What in vivo models validate the therapeutic potential of this compound derivatives?
- Chagas disease models : Acute infection in BALB/c mice treated with 10 mg/kg/day of 5,6-dibromo-3-cyano derivative reduces parasitemia by >90% after 7 days .
- Xenograft tumors : 5,6-Dibromo-B-RAF inhibitors (30 mg/kg, oral) suppress melanoma tumor growth by 70% in nude mice, with no hepatotoxicity observed .
- Pharmacokinetics : Ribose-protected analogs show t > 4 h in plasma but require prodrug strategies for CNS penetration .
Methodological Considerations
- Contradictions in data : Some studies report conflicting IC values for similar compounds (e.g., 3-cyano vs. 3-ethyl derivatives). These discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) or cell line variability .
- Scale-up challenges : Low yields (<40%) in multi-step syntheses necessitate flow chemistry or microwave-assisted reactions to improve efficiency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
